molecular formula C20H24N2O2 B2445984 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea CAS No. 2319634-73-4

1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea

カタログ番号: B2445984
CAS番号: 2319634-73-4
分子量: 324.424
InChIキー: CYJRDCSVLXQTRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(Naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2319634-73-4) is a synthetic organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . This urea derivative features a naphthalene methyl group linked to a 7-oxaspiro[3.5]nonane moiety, a structural characteristic that is of significant interest in medicinal chemistry and drug discovery. The compound's structural complexity, indicated by a complexity rating of 447, and defined physicochemical properties, including an XLogP3 of 3.1 and a topological polar surface area of 50.4 Ų, make it a valuable candidate for exploration in various biochemical applications . Research into compounds with similar structural features has identified potential as inhibitors of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is a type II arginine methyltransferase that plays a critical role in gene transcription control, cell viability, stemness, and DNA damage repair . Inhibition of PRMT5 has been shown to impact alternative splicing and induce apoptosis in certain cellular contexts, highlighting its relevance in oncology research, particularly for cancers with wild-type p53 status . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(22-18-8-9-20(18)10-12-24-13-11-20)21-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJRDCSVLXQTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NCC3=CC=CC4=CC=CC=C43)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves multiple steps, starting with the preparation of the naphthalene derivative and the spirocyclic nonane precursor. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methyl group through Friedel-Crafts alkylation, using reagents such as methyl chloride and aluminum chloride.

    Spirocyclic Nonane Synthesis: The spirocyclic nonane ring is synthesized through a series of cyclization reactions, often involving the use of diols and acid catalysts.

    Urea Formation: The final step involves the reaction of the naphthalene derivative with the spirocyclic nonane precursor in the presence of a urea-forming reagent, such as phosgene or isocyanates, under controlled conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.

科学的研究の応用

Anticancer Activity

Research has demonstrated that urea derivatives, including those similar to 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar urea scaffolds have been synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines, showing promising results in inhibiting cell proliferation across multiple cancer types .

Case Study:
A study on related urea derivatives reported that certain compounds exhibited IC50 values in the micromolar range against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. The most active compound demonstrated an IC50 value of 1.53 μM, indicating strong antiproliferative activity .

CompoundCell LineIC50 (μM)
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}ureaA5491.53
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}ureaHCT-1161.11
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}ureaPC-31.98

Urease Inhibition

Urease inhibitors are crucial in treating conditions associated with urease activity, such as kidney stones and certain infections. The structural characteristics of urea derivatives allow them to interact effectively with the urease enzyme. Research has shown that compounds similar to 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can exhibit significant urease inhibitory activity .

Case Study:
A recent investigation into thiourea derivatives highlighted their potential as effective urease inhibitors, with several compounds demonstrating IC50 values significantly lower than traditional inhibitors like thiourea itself .

Material Science Applications

Beyond pharmacological uses, compounds like 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can be explored for their properties in material science, particularly in the development of polymers and nanomaterials.

Synthesis of Functional Polymers

The unique chemical structure allows for the modification of polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, incorporating urea-based compounds into polymer chains can improve thermal stability or introduce bioactivity into the materials.

Table: Properties of Urea-Based Polymers

PropertyValue
Thermal StabilityHigh
BiocompatibilityModerate
Mechanical StrengthEnhanced

作用機序

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can be compared with other similar compounds, such as:

    1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.

    1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate:

    1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)amide: The presence of an amide group in this compound can lead to variations in its chemical behavior and interactions with biological targets.

The uniqueness of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3

生物活性

The compound 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea is C16H21N2O3C_{16}H_{21}N_{2}O_{3} with a molecular weight of approximately 275.34 g/mol. The unique spirocyclic structure contributes to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in key metabolic pathways. Preliminary studies suggest that it may function as an opioid receptor ligand , influencing pain pathways and potentially offering therapeutic benefits in pain management .

Pharmacological Effects

Research indicates that 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea exhibits several pharmacological effects:

  • Analgesic Activity : The compound has shown promise in reducing pain in animal models, suggesting potential applications in pain relief therapies.
  • Anti-inflammatory Properties : Preliminary data indicate that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Analgesic Effects : A study published in Drug Development Research investigated the analgesic properties of similar compounds and found that modifications to the naphthalene moiety significantly enhanced pain relief effects . This suggests that 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea may have similar or enhanced analgesic properties.
  • Inflammation Modulation : Research conducted by the National Institutes of Health (NIH) examined various derivatives of spiro compounds for their anti-inflammatory effects. Results indicated that certain structural features, such as the spirocyclic framework, are critical for modulating inflammatory pathways .

Comparative Analysis

To better understand the potential of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea, a comparison with related compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
5-Oxaspiro[3.5]nonaneSpirocyclicAnalgesic, Anti-inflammatory
2-Oxaspiro[3.5]nonaneSpirocyclicModerate analgesic effects
7-Oxaspiro[3.5]nonaneSpirocyclicLimited data on analgesia

Q & A

Q. What are the most common synthetic routes for 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea, and how are impurities minimized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Urea linkage formation : Reacting an amine (e.g., 7-oxaspiro[3.5]nonan-1-amine) with an isocyanate or carbamoyl chloride derivative of naphthalen-1-ylmethanol.
  • Purification : Column chromatography or recrystallization (e.g., using methanol) to remove unreacted intermediates and byproducts .
  • Key parameters : Solvent choice (e.g., xylene for reflux), reaction time (25–30 hours for cyclization), and stoichiometric control of reagents to minimize side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions, such as the naphthalene methyl group (δ 4.2–4.5 ppm) and urea NH signals (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 363.2 for C23H22N2O2) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the spiro ring and naphthalene moieties .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

Answer:

  • Byproducts : Unreacted amines or isocyanates, detected via thin-layer chromatography (TLC).
  • Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to isocyanate) and use scavengers like molecular sieves .
  • Example : In similar urea derivatives, unreacted chloranil (from cyclization) is removed via alkaline washes .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the urea linkage in this compound?

Answer: The urea group forms via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. Computational studies (e.g., DFT calculations) model transition states and activation energies, revealing steric hindrance from the naphthalene group as a rate-limiting factor .

Q. How can reaction conditions be optimized to improve yield and scalability?

Answer:

  • Solvent optimization : Replace xylene with DMF to enhance solubility of polar intermediates .
  • Catalysis : Use DBU (1,8-diazabicycloundec-7-ene) to accelerate urea formation at lower temperatures (60°C vs. 120°C) .
  • Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility .

Q. What biological targets are hypothesized for this compound, and how are interactions validated?

Answer:

  • Targets : Enzymes (e.g., kinases) or GPCRs, predicted via molecular docking against Protein Data Bank (PDB) structures .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (e.g., KD < 10 µM for kinase inhibitors) .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Dose-response curves : Replicate assays with standardized protocols (e.g., IC50 values under identical pH and temperature conditions) .
  • Metabolite profiling : LC-MS identifies degradation products that may confound activity readings .
  • Comparative studies : Test structural analogs (e.g., replacing the spiro ring with piperidine) to isolate pharmacophoric groups .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Oxidative stress : Expose to H2O2 or liver microsomes to simulate metabolic breakdown .
  • Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light .

Q. How does the 7-oxaspiro[3.5]nonane ring influence the compound’s physicochemical properties?

Answer:

  • Conformational rigidity : The spiro ring reduces entropy loss upon binding, enhancing target affinity .
  • Solubility : The ether oxygen increases polarity, improving aqueous solubility (logP ~2.5 vs. >3.0 for non-spiro analogs) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows a melting point >200°C due to restricted rotation .

Q. What computational methods are employed to model the compound’s interactions with biological targets?

Answer:

  • Molecular dynamics (MD) : Simulate binding to kinase active sites over 100 ns trajectories to assess stability .
  • Pharmacophore mapping : Identify critical hydrogen bonds between the urea group and catalytic residues (e.g., Asp86 in EGFR) .
  • ADMET prediction : Software like SwissADME forecasts bioavailability and toxicity (e.g., CYP450 inhibition risk) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。